tert-Butyl (1-(4-aminophenyl)piperidin-4-yl)carbamate
Overview
Description
“tert-Butyl (1-(4-aminophenyl)piperidin-4-yl)carbamate” is a chemical compound with the molecular weight of 291.39 . It is also known by its IUPAC name “tert-butyl N- [1- (4-aminophenyl)piperidin-4-yl]carbamate” and has the CAS Number: 392335-22-7 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (1-(4-aminophenyl)piperidin-4-yl)carbamate” can be represented by the SMILES stringO=C(N(CC1)CCC1C(C=C2)=CC=C2CN)OC(C)(C)C
. This indicates the presence of a carbamate group attached to a tert-butyl group, a piperidine ring, and a phenyl ring with an amino group. Physical And Chemical Properties Analysis
“tert-Butyl (1-(4-aminophenyl)piperidin-4-yl)carbamate” is a solid compound that appears as a powder . It has a molecular weight of 291.39 .Scientific Research Applications
Protein Degrader Building Blocks
This compound is useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Synthesis of N-Boc-protected Anilines
“tert-Butyl carbamate” has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . This process is important in the production of various pharmaceuticals and other organic compounds.
Synthesis of Tetrasubstituted Pyrroles
This compound has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are important in the field of medicinal chemistry due to their presence in many biologically active compounds.
Safety and Hazards
Mechanism of Action
Target of Action
It is noted that this compound is useful as a semi-flexible linker in protac (proteolysis targeting chimera) development for targeted protein degradation .
Mode of Action
The mode of action of tert-Butyl (1-(4-aminophenyl)piperidin-4-yl)carbamate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein . The rigidity of the linker, such as that provided by this compound, can impact the 3D orientation of the PROTAC and thus the formation of the ternary complex .
Biochemical Pathways
As a component of protacs, this compound would be involved in the ubiquitin-proteasome pathway, which is responsible for protein degradation .
Result of Action
The result of the action of tert-Butyl (1-(4-aminophenyl)piperidin-4-yl)carbamate, when used in PROTACs, is the degradation of the target protein. This can lead to the modulation of cellular processes depending on the function of the degraded protein .
properties
IUPAC Name |
tert-butyl N-[1-(4-aminophenyl)piperidin-4-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-13-8-10-19(11-9-13)14-6-4-12(17)5-7-14/h4-7,13H,8-11,17H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNOWFDLCFGFDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-(4-aminophenyl)piperidin-4-yl)carbamate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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